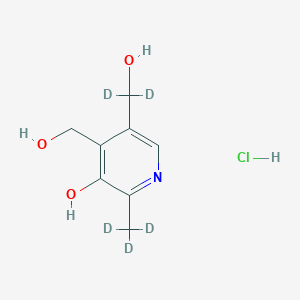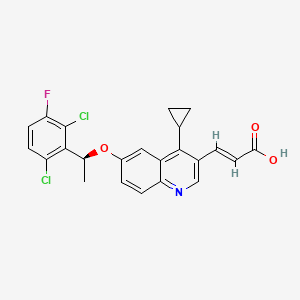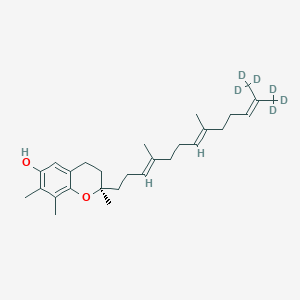
D-gamma-Tocotrienol-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-gamma-Tocotrienol-D6 is a deuterated form of gamma-tocotrienol, a member of the vitamin E family. Tocotrienols are naturally occurring compounds found in various vegetable oils, wheat germ, barley, and certain types of nuts and grains. Unlike tocopherols, tocotrienols possess an unsaturated isoprenoid side chain, which allows for efficient penetration into tissues with saturated fatty layers such as the brain and liver . This compound is specifically labeled with deuterium, making it useful in scientific research for tracking and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-gamma-Tocotrienol-D6 involves the incorporation of deuterium atoms into the gamma-tocotrienol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the isolation of gamma-tocotrienol from natural sources, followed by deuteration using deuterium gas in the presence of a catalyst. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-gamma-Tocotrienol-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The original tocotrienol structure.
Substitution: Various substituted tocotrienol derivatives depending on the reagents used.
Scientific Research Applications
D-gamma-Tocotrienol-D6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tocotrienol metabolism.
Medicine: Studied for its potential neuroprotective, anti-cancer, and cholesterol-lowering properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
D-gamma-Tocotrienol-D6 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen and nitrogen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits cyclooxygenase and lipoxygenase pathways, reducing the production of pro-inflammatory eicosanoids.
Neuroprotection: It prevents neurodegeneration by shielding neurons from oxidative insult and glutamate-induced injury.
Anti-cancer Activity: It induces apoptosis in cancer cells through mechanisms such as inhibition of nuclear factor-kappaB (NF-κB) signaling and downregulation of anti-apoptotic genes.
Comparison with Similar Compounds
- Alpha-Tocotrienol
- Beta-Tocotrienol
- Delta-Tocotrienol
- Gamma-Tocopherol
- Delta-Tocopherol
Comparison: D-gamma-Tocotrienol-D6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Compared to other tocotrienols and tocopherols, gamma-tocotrienol exhibits superior antioxidant and anti-inflammatory properties . Additionally, its neuroprotective and anti-cancer activities are more pronounced, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C28H42O2 |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(2R)-2,7,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3 |
InChI Key |
OTXNTMVVOOBZCV-ASGUNBAGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=CC(=C(C(=C2O1)C)C)O)C)/C)/C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


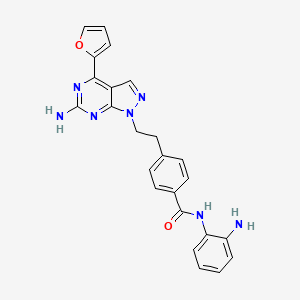
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)


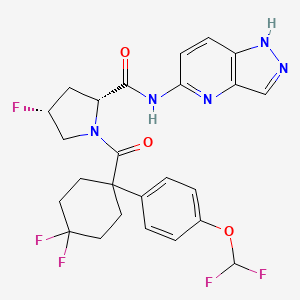

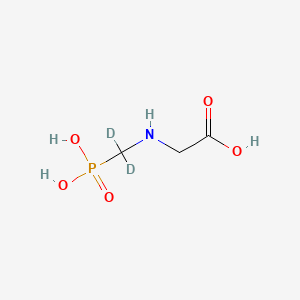
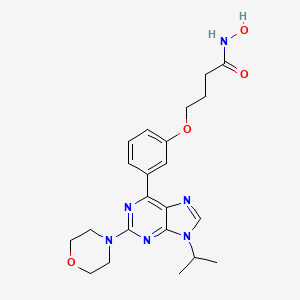
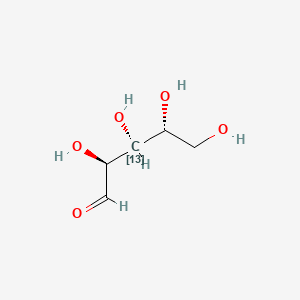
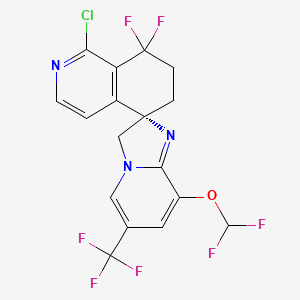
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
